molecular formula C40H57N5O7 B13434283 (R,S)-Epoxy Leucine Carfilzomib

(R,S)-Epoxy Leucine Carfilzomib

Cat. No.: B13434283
M. Wt: 719.9 g/mol
InChI Key: BLMPQMFVWMYDKT-NYUUURFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,S)-Epoxy Leucine Carfilzomib is a synthetic tetrapeptide epoxyketone and a potent proteasome inhibitor. It is primarily used as an antineoplastic agent for the treatment of multiple myeloma, a type of blood cancer. Carfilzomib works by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, thereby inhibiting its proteolytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from simple amino acid derivatives. The key steps include the formation of the epoxyketone moiety and the coupling of peptide fragments. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of Carfilzomib follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated peptide synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

(R,S)-Epoxy Leucine Carfilzomib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of the epoxyketone moiety can lead to the formation of a ketone derivative, while reduction can yield an alcohol derivative .

Scientific Research Applications

(R,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications, including:

Mechanism of Action

Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This binding inhibits the proteasome’s proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carfilzomib is unique due to its irreversible binding mechanism, which provides more sustained proteasome inhibition compared to reversible inhibitors like Bortezomib. This results in a different efficacy and safety profile, making Carfilzomib a valuable option for patients who have developed resistance to other proteasome inhibitors .

Properties

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

IUPAC Name

(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40+/m1/s1

InChI Key

BLMPQMFVWMYDKT-NYUUURFWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

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